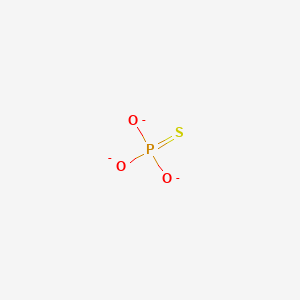
Phosphorothioate
Cat. No. B077711
Key on ui cas rn:
15181-41-6
M. Wt: 111.04 g/mol
InChI Key: RYYWUUFWQRZTIU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US04309422
Procedure details


A solution of O-ethyl S-propyl O-(2-formylphenyl) thiophosphate (4.1 grams; 0.0142 mole) in methanol (50 ml) was charged into a glass reaction vessel equipped with a mechanical stirrer. Benzoylhydrazine (1.939 grams; 0.0142 mole) was added and the reaction mixture was stirred at room temperature overnight. After this time water was added to the reaction mixture until it became cloudy. The mixture was then heated on a steam bath until it became clear again. The reaction mixture was then cooled in an ice bath resulting in the formation of a solid precipitate. The precipitate was recovered by filtration and washed with isopropyl ether. The washed product was then air dried for 15 minutes and thereafter dried overnight in a vacuum oven to yield the desired product O-ethyl S-propyl O-[2-benzoylhydrazonomethyl)phenyl] thiophosphate as a white powder.
Name
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
Quantity
4.1 g
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=O)([S:6][CH2:7][CH2:8][CH3:9])([O:3][CH2:4][CH3:5])=[O:2].[C:19]([NH:27][NH2:28])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CO>[P:1]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[N:28][NH:27][C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([S:6][CH2:7][CH2:8][CH3:9])([O:3][CH2:4][CH3:5])=[O:2].[P:1]([O-:10])([O-:3])([O-:2])=[S:6]
|
Inputs


Step One
|
Name
|
O-ethyl S-propyl O-(2-formylphenyl) thiophosphate
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC)(SCCC)OC1=C(C=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1.939 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated on a steam bath until it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a solid precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in a vacuum oven
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OCC)(SCCC)OC1=C(C=CC=C1)C=NNC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=S)([O-])([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
